N'-(2,4-Dinitrophenyl)-N-(2-methoxyphenyl)propanehydrazonamide
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Overview
Description
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHOXYPHENYL)PROPANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes both nitro and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHOXYPHENYL)PROPANIMIDAMIDE typically involves the reaction of 2,4-dinitrophenylamine with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHOXYPHENYL)PROPANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHOXYPHENYL)PROPANIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of (E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHOXYPHENYL)PROPANIMIDAMIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The methoxy group can enhance the compound’s solubility and facilitate its interaction with hydrophobic targets. The overall effect of the compound is determined by the balance between its redox activity and its ability to interact with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Shares the dinitrophenyl group but lacks the methoxyphenyl and propanimidamide moieties.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but lacks the dinitrophenyl and propanimidamide moieties.
4,4’-Dinitrobiphenyl: Contains two dinitrophenyl groups but lacks the methoxyphenyl and propanimidamide moieties.
Uniqueness
(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHOXYPHENYL)PROPANIMIDAMIDE is unique due to its combination of nitro and methoxy functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17N5O5 |
---|---|
Molecular Weight |
359.34 g/mol |
IUPAC Name |
N-(2,4-dinitroanilino)-N'-(2-methoxyphenyl)propanimidamide |
InChI |
InChI=1S/C16H17N5O5/c1-3-16(17-13-6-4-5-7-15(13)26-2)19-18-12-9-8-11(20(22)23)10-14(12)21(24)25/h4-10,18H,3H2,1-2H3,(H,17,19) |
InChI Key |
ZRZNYXYPXSJZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1=CC=CC=C1OC)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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